molecular formula C16H16ClFN2O3S B2960312 3-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034262-70-7

3-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2960312
CAS RN: 2034262-70-7
M. Wt: 370.82
InChI Key: VJSDWCIIRURIJK-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group . They are known for their biological activity and are used in various fields of medicinal chemistry .

Scientific Research Applications

This compound has been studied for its potential applications in the field of medicine. One study found that it has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that it could be used as a potential treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on this compound. One direction is to further investigate its potential applications in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

3-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline in the presence of a base such as triethylamine. The resulting compound can then be purified using column chromatography.

properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-23-13-9-20(10-13)12-4-2-11(3-5-12)19-24(21,22)14-6-7-16(18)15(17)8-14/h2-8,13,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDWCIIRURIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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